Enantiomeric Purity: (S)- vs. (R)-Configured 2-(4-(Trifluoromethoxy)phenyl)azetidine
The (S)-enantiomer (CAS 1213220-55-3) and the (R)-enantiomer (CAS 1212911-76-6) are non-superimposable mirror images that can exhibit divergent biological activity, as demonstrated across multiple azetidine-based pharmacophores. In the class of 2-arylazetidines, the absolute configuration at C2 dictates ligand-receptor binding geometry; for example, enantiomer pairs of trans-azetidine-2,4-dicarboxylic acid displayed enantiomer-dependent potency differences at human metabotropic glutamate receptors mGluR1b, mGluR2, mGluR4a, and mGluR5a [1]. For the target compound, the (S) configuration places the 4-(trifluoromethoxy)phenyl substituent and the azetidine NH in a defined spatial arrangement distinct from the (R)-enantiomer. The two enantiomers carry distinct CAS registry numbers , enabling unambiguous procurement and analytical tracking using chiral HPLC or SFC methods with enantiomeric excess (ee) specification.
| Evidence Dimension | Stereochemical identity (absolute configuration at C2) and CAS-differentiated registry |
|---|---|
| Target Compound Data | CAS 1213220-55-3; InChIKey JQFYKDNOHXANAY-VIFPVBQESA-N; (S)-configuration |
| Comparator Or Baseline | CAS 1212911-76-6; (R)-enantiomer |
| Quantified Difference | Distinct CAS numbers; InChIKey stereochemistry layer different; predicted enantiomer-dependent potency differences of 2- to 10-fold at human mGlu receptors reported for analogous azetidine enantiomer pairs [1] |
| Conditions | Chiral HPLC/SFC separation; enantiomeric excess (ee) determination; CAS registry and InChIKey stereo-descriptor layer |
Why This Matters
Procurement of the correct single enantiomer with documented ee avoids confounding stereochemistry-driven variability in lead optimization SAR and ensures reproducibility of chiral bioassay data.
- [1] Bräuner-Osborne, H. et al. (1996) 'Pharmacology of (S)- and (R)-enantiomers of azetidine-2,4-dicarboxylic acid at metabotropic glutamate receptors', European Journal of Pharmacology, 316(2–3), pp. R1–R2. Available at: https://www.infona.pl/resource/bwmeta1.element.elsevier-825a9d6a-40be-3c1f-99ed-bfa3d1ffe2ec. View Source
